molecular formula C7H14ClN B1423408 (1-Cyclohexen-1-ylmethyl)amine hydrochloride CAS No. 34453-11-7

(1-Cyclohexen-1-ylmethyl)amine hydrochloride

Cat. No. B1423408
CAS RN: 34453-11-7
M. Wt: 147.64 g/mol
InChI Key: PBPGOPRTFZOAES-UHFFFAOYSA-N
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Description

“(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 32917-19-4 . It has a molecular weight of 111.19 and its IUPAC name is 1-cyclohexen-1-ylmethanamine .


Molecular Structure Analysis

The molecular structure of “(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is represented by the InChI code: 1S/C7H13N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6,8H2 . This indicates that the molecule consists of a cyclohexene ring with a methylamine group attached .


Physical And Chemical Properties Analysis

“(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is a solid at room temperature . It should be stored at a temperature between 28 C .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Dehydrochlorination Reactions : N,N-Bis(silatranylmethyl)methylamine reacts with chloroform, leading to the formation of amine hydrochloride and dichlorocarbene. This process is significant in the cyclopropanation reaction and insertion into the Si-H bond, indicating the potential of (1-Cyclohexen-1-ylmethyl)amine hydrochloride in chemical synthesis and transformations (Lazareva & М. Lazarev, 2011).
  • Synthesis of Cyclohexylamine Structures : A study detailed the synthesis of various cyclohexanamine structures, including piperidine-1-ylmethyl)cyclohexanamine, using the Mannich reaction mechanism. These synthesized structures were further analyzed through NMR, FT-IR, and mass spectroscopy, providing insights into the chemical properties and potential applications of these compounds (Taheri et al., 2012).

Catalysis and Polymerization

  • Catalytic Hydroxylation : Diiron(III) complexes of tridentate 3N ligands were studied for their capability in the selective hydroxylation of alkanes. These complexes demonstrated efficient catalysis, showcasing the potential of using (1-Cyclohexen-1-ylmethyl)amine hydrochloride derivatives in catalytic processes (Sankaralingam & Palaniandavar, 2014).
  • Polymerization of Methyl Methacrylate : Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, including derivatives of (1-Cyclohexen-1-ylmethyl)amine, were synthesized and applied in the polymerization of methyl methacrylate. The study observed that steric properties of the ligand architecture significantly influence the catalytic activity, offering a path to synthesize polymers using these complexes (Ahn et al., 2016).

Medicinal Chemistry and Drug Synthesis

  • Anticancer Potential : Pd(II) and Pt(II) complexes containing benzimidazole ligands were synthesized, including those derived from (1-Cyclohexen-1-ylmethyl)amine. These complexes were studied for their cytotoxicity against various cancer cell lines, indicating the possible application in developing anticancer drugs (Ghani & Mansour, 2011).

properties

IUPAC Name

cyclohexen-1-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-7-4-2-1-3-5-7;/h4H,1-3,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPGOPRTFZOAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclohexen-1-ylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclohexen-1-ylmethyl)amine hydrochloride
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(1-Cyclohexen-1-ylmethyl)amine hydrochloride
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(1-Cyclohexen-1-ylmethyl)amine hydrochloride
Reactant of Route 4
(1-Cyclohexen-1-ylmethyl)amine hydrochloride
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(1-Cyclohexen-1-ylmethyl)amine hydrochloride
Reactant of Route 6
(1-Cyclohexen-1-ylmethyl)amine hydrochloride

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